Triethyl propane-1,1,2-tricarboxylate
Overview
Description
Triethyl propane-1,1,2-tricarboxylate is a chemical compound that has been used in various applications. It is a purine that is used as a supplement in the form of its salts . It is an active compound for treating herpes simplex virus type 1 and 2 (HSV-1 and HSV-2). It inhibits viral replication by acting on the viral DNA polymerase and blocking the synthesis of DNA, which prevents viral replication .
Synthesis Analysis
The synthesis of this compound involves several steps. In a reaction flask, the solvent toluene, diethyl malonate, acid binding agent sodium bicarbonate, sodium iodide catalyst, and phase transfer catalyst are combined. The mixture is heated and ethyl bromoacetate is added dropwise. The reaction is incubated and then slowly warmed. After the reaction is complete, the mixture is cooled and acetic acid is added dropwise. The inorganic salt is filtered off and the filtrate is collected. The solvent is removed under reduced pressure to yield the final product .Molecular Structure Analysis
The molecular formula of this compound is C11H18O6 . The structure can be represented as CCOC(=O)CC(C(=O)OCC)C(=O)OCC .Chemical Reactions Analysis
This compound can be used as a plasticizer in polylactic acid (PLA). It is known to influence the thermal and mechanical properties of PLA . It is also known to inhibit the enzyme aconitase and therefore interferes with the Krebs cycle .Physical and Chemical Properties Analysis
This compound is a clear colorless liquid . Its molecular formula is C12H20O6 .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Triethyl ethane-1,1,2-tricarboxylate, a small molecule with polyester groups, has multiple active centers making it a valuable synthon. It is extensively used in synthesizing various products in the cosmetics and pharmaceutical industries. The synthesis process and its diverse applications have been elaborately discussed in the literature (Shang, 2012).
Catalytic Applications
The compound has been utilized as a novel and environmentally friendly catalyst. For example, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid has shown effectiveness as a catalyst in the formylation of alcohols and amines under mild conditions (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Surface Adsorption Studies
Research on citric and tricarballylic acids adsorbed on alpha-FeOOH particles in aqueous suspensions provides insights into molecular structures of surface complexes. These studies contribute to our understanding of interaction mechanisms at the water-iron oxide interface, which is crucial in various scientific applications (Lindegren, Loring, & Persson, 2009).
Crystal Engineering
The compound has been used in crystal engineering, particularly with lanthanide(III) cations. The study of these complexes can contribute to the development of new materials with specific optical or magnetic properties (Cañadillas-Delgado et al., 2008).
Material Science Applications
In material science, propane-1,2,3-tricarboxylic acid derivatives have been investigated for their role in enhancing the properties of materials. For example, its utilization in creating high biosourced epoxy resin blends showcases its potential in developing sustainable materials (Espinosa et al., 2020).
Uranyl Tricarballylate Nanotubular Species
The reaction of tricarballylic acid with uranyl nitrate has led to the creation of nanotubular species with varying diameters. These findings have potential applications in nanotechnology and materials science (Thuéry, Atoini, & Harrowfield, 2020).
Gas-Liquid Chromatography
1,2,3-Tris (2-cyanoethoxy)-propane, a derivative, has been used as a selective phase in gas-liquid chromatography, particularly for separating cis-trans isomers of oxygen-containing compounds and hydrocarbons (Belen'kii, Vitenberg, & D'yakonov, 1964).
Nickel and Cobalt Chemistry
The compound has found applications in the field of nickel and cobalt chemistry, demonstrating its utility in the synthesis and study of spin clusters, which are important in the study of magnetic properties (Ferguson et al., 2011).
CO2 Absorption Studies
1,2,3-Trimethoxypropane, derived from propane-1,2,3-triol (glycerol), has been explored as a physical solvent for CO2 absorption, highlighting its potential in addressing environmental concerns and sustainability (Flowers et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
triethyl propane-1,1,2-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-5-16-10(13)8(4)9(11(14)17-6-2)12(15)18-7-3/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRIBGHCMHLSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287451 | |
Record name | Triethyl propane-1,1,2-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-45-5 | |
Record name | NSC51137 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triethyl propane-1,1,2-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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